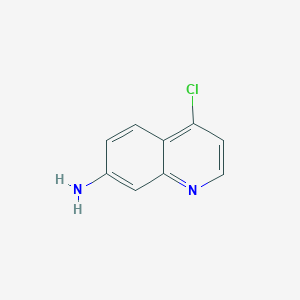

4-Chloroquinolin-7-amine

概要

説明

4-Chloroquinolin-7-amine is a chemical compound with the molecular formula C9H7ClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

準備方法

Synthetic Routes and Reaction Conditions: 4-Chloroquinolin-7-amine can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or dimethylformamide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

化学反応の分析

Types of Reactions: 4-Chloroquinolin-7-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position is highly reactive and can be replaced by nucleophiles such as amines and thiols.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary amines, thiols, and other nucleophiles are commonly used.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.

Major Products:

Substitution Reactions: Products include various substituted quinoline derivatives, depending on the nucleophile used.

Oxidation and Reduction: Products vary based on the specific redox reaction and conditions employed.

科学的研究の応用

Antimalarial Activity

One of the primary applications of 4-chloroquinolin-7-amine and its derivatives is in the development of antimalarial drugs. Research has shown that compounds based on the 4-aminoquinoline scaffold, including this compound, exhibit significant activity against Plasmodium falciparum, the parasite responsible for malaria.

Case Study: Synthesis and Evaluation of Antimalarials

A study detailed the synthesis of 4-aminoquinoline derivatives and their biological evaluation against P. falciparum. The results indicated that these compounds could inhibit the activity of falcipain-2, a cysteine protease crucial for the parasite's lifecycle. The IC50 values were determined using nonlinear regression analysis, showing promising antimalarial potential .

Neuroprotective Properties

Recent investigations have identified this compound derivatives as potential neuroprotective agents, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD). These compounds have been shown to activate NR4A2, a nuclear receptor implicated in neuroprotection.

Case Study: Neuroprotective Effects

In a study involving high-throughput screening of FDA-approved drugs, compounds containing the 4-amino-7-chloroquinoline scaffold were found to enhance the expression of dopamine neuron-specific genes and protect against neurotoxic agents. This suggests that such derivatives could be developed into therapeutics for PD, addressing both neuroprotection and inflammation .

Potential in Amyloid Plaque Formation

Another significant application of this compound is its potential role in preventing or treating diseases associated with amyloid plaque formation, such as Alzheimer’s disease. Research indicates that compounds derived from this structure may modulate amyloid precursor protein metabolism, thereby influencing plaque accumulation.

Case Study: Amyloid Plaque Inhibition

Research has demonstrated that 7-chloroquinolin-4-amine compounds can inhibit amyloid plaque formation in vitro. This suggests that they may serve as therapeutic agents for conditions where amyloid plaques contribute to pathology .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that enhance its pharmacological properties. Techniques such as click chemistry have been employed to create novel derivatives with improved bioactivity.

Synthesis Example: Click Chemistry Approach

A recent study utilized a modified click reaction to synthesize new quinoline derivatives linked to other pharmacophores. This approach yielded high-purity compounds with promising biological activities, indicating a pathway for optimizing drug-like properties .

Summary Table of Applications

作用機序

The mechanism of action of 4-Chloroquinolin-7-amine varies depending on its application:

Antimalarial Activity: The compound interferes with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death.

Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism.

Anticancer Activity: The compound induces apoptosis in cancer cells by targeting specific molecular pathways and disrupting cellular homeostasis.

類似化合物との比較

4-Chloroquinolin-7-amine can be compared with other quinoline derivatives:

Chloroquine: A well-known antimalarial drug that shares a similar quinoline core structure but differs in its substitution pattern.

Quinoline: The parent compound of this compound, which lacks the chlorine and amine substituents.

7-Chloro-4-aminoquinoline: Another derivative with similar biological activities but different substitution patterns.

生物活性

4-Chloroquinolin-7-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of chlorine and amino groups at specific positions on the quinoline ring enhances its biological activity.

Antimalarial Activity

Numerous studies have investigated the antimalarial properties of 4-chloroquinoline derivatives. The compound exhibits potent activity against Plasmodium falciparum, the causative agent of malaria.

Table 1: Antimalarial Activity of 4-Chloroquinoline Derivatives

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| This compound | 11.92 | High |

| Compound 2 | 35.29 | Moderate |

| Compound 3 | 25.37 | High |

| Compound 4 | 42.61 | Moderate |

| Compound 5 | 77.60 | Low |

The data indicates that this compound has an IC50 value of 11.92 μM , categorizing it as highly effective against P. falciparum . Other derivatives also show varying levels of activity, with several exhibiting IC50 values below 50 μM , indicating significant potential for further development as antimalarial agents.

Antitumor Activity

In addition to its antimalarial properties, this compound has been evaluated for its anticancer effects. It has shown promising results against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma).

Table 2: Antitumor Activity Against Cancer Cell Lines

| Compound | MCF-7 IC50 (μM) | HCT-116 IC50 (μM) | HeLa IC50 (μM) |

|---|---|---|---|

| This compound | 14.68 | Not Available | Not Available |

| Compound 3 | 14.53 | Not Available | Not Available |

| Compound 9 | 7.54 | Not Available | Not Available |

The results demonstrate that This compound exhibits selective cytotoxicity towards MCF-7 cells with an IC50 of 14.68 μM , suggesting its potential as a therapeutic agent in breast cancer treatment .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in the life cycle of P. falciparum, such as falcipain and hemozoin formation.

- Induction of Apoptosis : Studies indicate that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential .

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Parkinson's disease .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- A study involving the administration of chloroquine derivatives to patients with malaria showed significant reductions in parasitemia levels within days, underscoring the rapid action of these compounds .

- In preclinical models of breast cancer, treatment with compounds derived from chloroquine analogs resulted in reduced tumor size and improved survival rates .

特性

IUPAC Name |

4-chloroquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZRIERONARWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743321 | |

| Record name | 4-Chloroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451447-23-7 | |

| Record name | 4-Chloroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。